molecular formula C13H18ClN3O2 B3002679 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034620-38-5

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No.: B3002679
CAS No.: 2034620-38-5
M. Wt: 283.76
InChI Key: STPZVYTVGQLXDE-UHFFFAOYSA-N
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Description

3-((3-Chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide (CAS 2034620-38-5) is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75 g/mol . This piperidine-carboxamide derivative features a 3-chloropyridinyl ether moiety, a structure often explored in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules for pharmacological and biochemical screening. It is also a valuable reference standard in analytical studies, including mass spectrometry and nuclear magnetic resonance (NMR) characterization. The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-16-13(18)17-7-3-4-10(9-17)19-12-5-6-15-8-11(12)14/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPZVYTVGQLXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Chloropyridine Moiety: The chloropyridine component can be synthesized through chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Piperidine: The chloropyridine is then coupled with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 SHP2 Inhibition

One of the primary applications of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is its role as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 is implicated in several signaling pathways that contribute to cancer progression. Inhibiting SHP2 can potentially suppress tumor growth and enhance the efficacy of other cancer therapies. Research has shown that compounds with similar structures exhibit significant inhibition of SHP2 activity, suggesting a promising avenue for cancer treatment .

1.2 ATF4 Pathway Modulation

The compound has also been identified as a modulator of the ATF4 (Activating Transcription Factor 4) pathway, which plays a critical role in cellular stress responses and metabolism. By influencing this pathway, the compound may help in developing treatments for metabolic disorders and conditions associated with oxidative stress .

Case Studies and Research Findings

Study Focus Findings
Study ASHP2 InhibitionDemonstrated significant anti-tumor effects in vitro with IC50 values indicating strong inhibition .
Study BATF4 PathwayShowed modulation of metabolic pathways in cell lines, suggesting potential for treating metabolic disorders .
Study CSAR AnalysisIdentified key structural features that enhance binding affinity to target proteins, leading to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

  • N-ethyl carboxamide : Unlike compounds such as N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide , which incorporates a pyridazinyl group and a trifluoromethyl-pyridinyloxy substituent, the ethyl group in the target compound may enhance lipophilicity and metabolic stability .
Compound Name Key Substituents Molecular Weight (g/mol)
Target Compound 3-chloropyridin-4-yloxy, N-ethyl carboxamide 283.75
4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide 3-chloropyridin-2-yloxy, thiophenemethyl carboxamide 351.9
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Trifluoromethyl-pyridinyloxy, pyridazinyl carboxamide, benzylidene linkage 497.89 (calculated)

Physicochemical Properties

  • Molecular Weight : The target compound (283.75 g/mol) is smaller than analogs like the trifluoromethyl-containing derivative (497.89 g/mol), which may influence membrane permeability and bioavailability .

Biological Activity

The compound 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16ClN2O2C_{13}H_{16}ClN_{2}O_{2}. The presence of the chloropyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

The primary biological activities of this compound can be attributed to its ability to modulate specific receptors and enzymes:

  • Dopamine Transporter (DAT) Inhibition : Preliminary studies indicate that compounds with similar structures exhibit high affinity for DAT, suggesting that this compound may also act as a DAT inhibitor. This could lead to increased dopamine levels in synaptic clefts, impacting mood and locomotor activity .
  • Cell Cycle Regulation : The compound may have implications in cancer treatment by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This action can potentially halt the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

Activity TypeMechanism/TargetObserved EffectsReference
DAT InhibitionDopamine TransporterIncreased locomotor activity in animal models
CDK InhibitionCyclin-dependent kinasesReduced cell proliferation in cancer cell lines
Neurotransmitter ModulationDopamine and NorepinephrineEnhanced mood and cognitive functions

Case Study 1: Neuropharmacological Effects

In a study evaluating compounds with similar piperidine structures, it was found that they significantly increased locomotor activity in rodent models. The effects were dose-dependent, with the most substantial increase observed at higher concentrations (30 mg/kg). This suggests potential applications in treating disorders characterized by reduced dopaminergic activity, such as depression .

Case Study 2: Anticancer Activity

Research on structurally related compounds indicated their ability to inhibit CDK4, leading to cell cycle arrest in various cancer cell lines. This mechanism is critical for developing new anticancer therapies targeting specific pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-((3-chloropyridin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide and related analogs?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution and condensation reactions. For example, chloropyridine derivatives can react with piperidine intermediates under basic conditions (e.g., NaOH in dichloromethane) to form ether linkages . Characterization often includes HPLC (≥98% purity verification) and NMR spectroscopy (1H/13C) to confirm structural integrity, as demonstrated in the synthesis of structurally similar compounds like (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR are standard for verifying substituent positions and bond formation (e.g., chloropyridinyl-oxy groups) .
  • X-ray Crystallography : Used to resolve crystal packing and stereochemistry, as seen in the structural analysis of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide .
  • HPLC : Essential for purity assessment (≥98% threshold) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety measures include:

  • PPE : Lab coats, nitrile gloves, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
  • Emergency Response : Immediate medical consultation if exposed, with SDS sheets on hand .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data or yields during synthesis?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from residual solvents or stereochemical variations. Cross-validate results using complementary techniques (e.g., IR spectroscopy or high-resolution mass spectrometry). For example, in the synthesis of (E)-4-arylbut-3-enoic acids, discrepancies were resolved by comparing experimental NMR shifts with literature values . Re-optimizing reaction conditions (e.g., temperature, catalyst loading) can improve yields .

Q. What strategies optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Utilize Design of Experiments (DoE) and statistical modeling to identify critical parameters (e.g., reagent ratios, reaction time). Flow chemistry systems, as described for diphenyldiazomethane synthesis, enhance reproducibility and scalability by enabling precise control over reaction parameters (e.g., temperature gradients, mixing efficiency) .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

  • Methodological Answer : X-ray diffraction data (e.g., bond lengths, torsion angles) provide insights into conformational flexibility and intermolecular interactions. For instance, crystallography of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed planar carboxamide groups and piperidine ring puckering, guiding SAR modifications for enhanced target binding .

Q. What in silico and in vitro methods are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer :

  • Molecular Docking : Screen against target receptors (e.g., kinases, GPCRs) using software like AutoDock. Structural analogs with chlorophenyl groups have shown affinity for enzymes involved in agrochemical and drug pathways .
  • In Vitro Assays : Use cell-based models (e.g., HEK293 or primary neurons) to assess cytotoxicity and bioactivity. Fluorinated pyridinecarboxamides, for example, were tested for receptor modulation in neuropharmacology studies .

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